

Application Notes and Protocols for VJ115 in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VJ115

Cat. No.: B1683066

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Introduction

VJ115 is a novel small molecule inhibitor of the ecto-NADH oxidase 1 (ENOX1), a cell surface enzyme that plays a crucial role in regulating cellular NADH levels.[1][2] Inhibition of ENOX1 by **VJ115** leads to an increase in intracellular NADH, which has been shown to have antiangiogenic effects, including the inhibition of endothelial cell tubule formation and migration. [1] These properties make **VJ115** a compound of interest for cancer research and other fields where angiogenesis is a key pathological process. This document provides detailed protocols for the preparation of **VJ115** stock solutions and their application in cell culture experiments.

Physicochemical Properties and Storage

Proper handling and storage of **VJ115** are critical for maintaining its stability and activity.

Property	Value
Molecular Formula	C ₂₃ H ₂₄ N ₂ O
Molecular Weight	344.4 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO, not in water
Storage Conditions	Short-term (days to weeks): Dry, dark, at 0-4°C Long-term (months to years): -20°C

Preparation of VJ115 Stock Solutions

Materials:

- **VJ115** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Pipettes and sterile filter tips

Protocol:

- Pre-handling: Before opening, centrifuge the vial of **VJ115** powder to ensure all the powder is at the bottom.
- Solvent Selection: **VJ115** is soluble in DMSO. Use sterile, anhydrous DMSO to prepare the stock solution.
- Concentration Calculation: To prepare a 10 mM stock solution, dissolve 3.44 mg of **VJ115** in 1 mL of DMSO. Adjust the amounts as needed based on the desired stock concentration and volume.

- Formula: $\text{Weight (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$
- Dissolution: Add the calculated volume of DMSO to the vial containing the **VJ115** powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
- Sterilization: To ensure sterility, the **VJ115** stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Application in Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)

VJ115 has been shown to be effective in inhibiting angiogenic processes in HUVECs.

Quantitative Data Summary

Assay	Cell Line	Concentration of VJ115	Observed Effect
Tubule Formation	HUVEC	50 µM	Significant inhibition of tubule formation on Matrigel after 6 hours of exposure. [1]
NADH Levels	HUVEC	50 µM	Increase in intracellular NADH fluorescence after 6 hours of exposure. [1]
Radiosensitization	HUVEC	50 µM	Increased sensitivity of HUVECs to radiation in colony formation assays. [3]

Experimental Protocols

1. HUVEC Culture:

- Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors and 2% fetal bovine serum.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Passage the cells when they reach 80-90% confluency.

2. Tubule Formation Assay:

- Objective: To assess the effect of **VJ115** on the ability of HUVECs to form capillary-like structures.
- Materials:
 - Matrigel Basement Membrane Matrix
 - 24-well cell culture plates
 - HUVECs
 - **VJ115** stock solution
 - Endothelial Cell Basal Medium (EBM-2) with 0.5% FBS
- Protocol:
 - Thaw Matrigel on ice and coat the wells of a 24-well plate with 250 µL of Matrigel per well.
 - Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
 - Harvest HUVECs and resuspend them in EBM-2 with 0.5% FBS at a density of 2×10^5 cells/mL.
 - Prepare the treatment conditions by diluting the **VJ115** stock solution to the desired final concentration (e.g., 50 µM) in the cell suspension. Include a DMSO vehicle control (final

concentration should be <0.1%).

- Add 500 µL of the cell suspension containing the treatments to each Matrigel-coated well.
- Incubate the plate at 37°C for 6-18 hours.
- Visualize and quantify the formation of tubular networks using a microscope. The number of tubules per field can be quantified.[\[1\]](#)

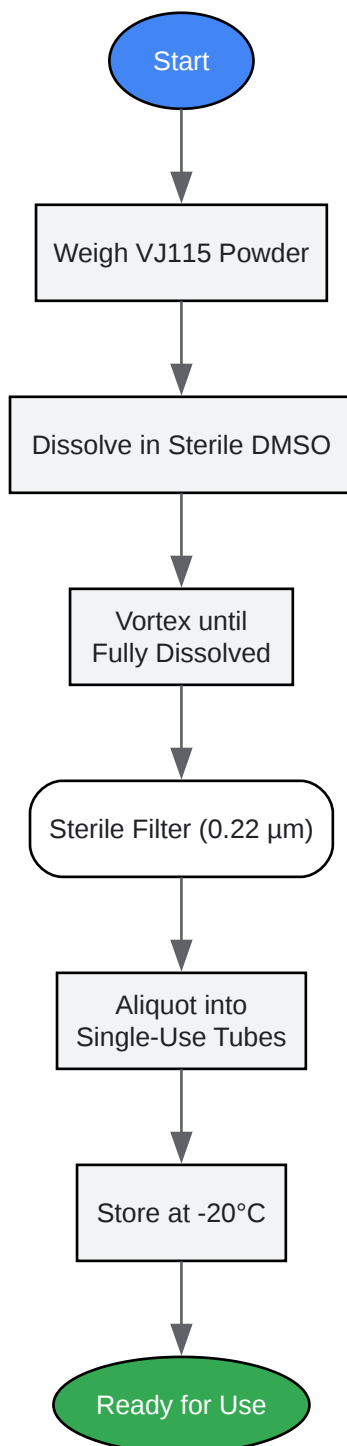
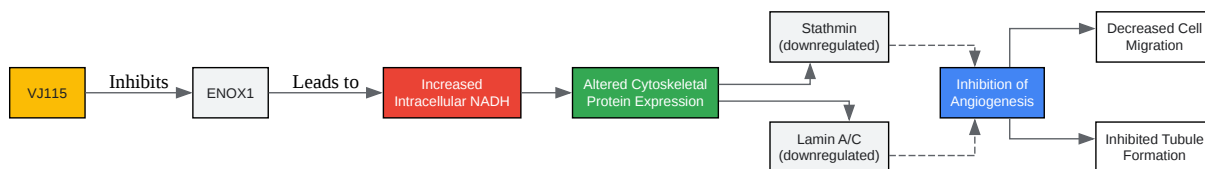
3. Cell Viability/Cytotoxicity Assay (Example using MTT):

- Objective: To determine the effect of **VJ115** on HUVEC viability.
- Materials:
 - 96-well cell culture plates
 - HUVECs
 - **VJ115** stock solution
 - EGM-2 medium
 - MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 - Solubilization solution (e.g., DMSO or isopropanol with HCl)
- Protocol:
 - Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of **VJ115** in EGM-2 to achieve a range of final concentrations. Include a DMSO vehicle control.
 - Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of **VJ115**.
 - Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of VJ115 Action



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References

- 1. The novel antiangiogenic VJ115 inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel antiangiogenic VJ115 inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

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Email: info@benchchem.com